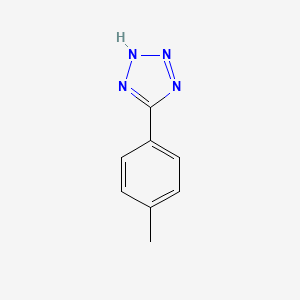
5-(4-Méthylphényl)-1H-tétrazole
Vue d'ensemble
Description
5-(4-Methylphenyl)-1H-tetrazole, commonly referred to as 5-MPT, is a heterocyclic compound composed of an aromatic ring and a five-membered ring containing nitrogen. It is a versatile molecule that has been used in a wide variety of applications, such as in organic synthesis, as a reagent for the detection of metals, and in the development of pharmaceuticals. In
Applications De Recherche Scientifique
Recherche pharmaceutique : Activités antileishmanienne et antimalarienne
Des dérivés du 5-(4-Méthylphényl)-1H-tétrazole ont été synthétisés et évalués pour leurs effets pharmacologiques potentiels. Notamment, ces composés ont montré des résultats prometteurs dans le traitement de la leishmaniose et du paludisme. Par exemple, certains dérivés ont démontré une activité antipromastigote supérieure, surpassant de manière significative les médicaments standard comme la miltéfosine et l'amphotéricine B désoxycholate dans des études in vitro .
Études de Docking Moléculaire
Les structures moléculaires des dérivés du this compound ont été soumises à des études de docking moléculaire. Ces études aident à comprendre l'interaction entre le composé et les protéines cibles, telles que Lm-PTR1, ce qui est crucial pour développer de nouveaux médicaments antileishmaniens. Les résultats de l'amarrage ont justifié l'activité antileishmanienne observée de certains dérivés .
Inhibition de la cyclooxygénase-2 (COX-2) pour les médicaments anti-inflammatoires
Des dérivés du this compound ont été identifiés comme des inhibiteurs puissants et sélectifs de la COX-2, une enzyme responsable de l'inflammation et de la douleur. Des travaux approfondis sur la relation structure-activité (SAR) au sein de cette série ont permis d'identifier des composés ayant un potentiel pour le traitement de maladies comme la polyarthrite rhumatoïde et l'arthrose .
Développement d'agents antiparasitaires
Le potentiel antiparasitaire des dérivés du this compound a été exploré, certains composés montrant des effets d'inhibition importants contre Plasmodium berghei chez les souris infectées. Cela suggère une application potentielle dans le développement de nouveaux agents antiparasitaires pour lutter contre le paludisme .
Science des matériaux : Composites à base de montmorillonite (MMT)
En science des matériaux, les dérivés du this compound ont été utilisés pour créer des composites à base de montmorillonite. Ces composites sont préparés par greffage des molécules de tétrazole sur les interfaces, ce qui pourrait conduire au développement de nouveaux matériaux aux propriétés uniques .
Synthèse chimique et caractérisation
Le composé sert de bloc de construction en synthèse chimique. Il a été utilisé pour préparer une variété de dérivés, qui sont ensuite caractérisés à l'aide de techniques telles que la microanalyse élémentaire, l'FTIR et la RMN. Ces dérivés sont ensuite évalués pour leurs activités biologiques et leurs applications potentielles dans divers domaines .
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJIAZPYBJASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301238 | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24994-04-5 | |
| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 141938 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24994-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-(4-Methylphenyl)-1H-tetrazole?
A: 5-(4-Methylphenyl)-1H-tetrazole, also referred to as 5-p-tolyl-1H-tetrazole in the provided research, exhibits a planar tetrazole ring nearly coplanar with the benzene ring. [] The dihedral angle between these rings is 2.67° (9). [] The molecule possesses crystallographic mirror symmetry, with four carbon atoms residing on the reflecting plane that bisects both the phenyl and tetrazole rings. []
Q2: How does the molecular structure of 5-(4-Methylphenyl)-1H-tetrazole influence its corrosion inhibition properties?
A: Density Functional Theory (DFT) studies were conducted on 5-(4-Methylphenyl)-1H-tetrazole and related phenyltetrazole substituted compounds to evaluate their corrosion inhibition effectiveness on mild steel in acidic environments. [] The research suggests that the electron-donating methyl group on the phenyl ring of 5-(4-Methylphenyl)-1H-tetrazole influences its electron density distribution, impacting its interaction with the metal surface. [] This interaction contributes to the formation of a protective layer on the mild steel, hindering the corrosion process. []
Q3: Are there any experimental studies supporting the corrosion inhibition properties of 5-(4-Methylphenyl)-1H-tetrazole?
A: Yes, experimental studies employing weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) were conducted to investigate the corrosion inhibition performance of 5-(4-Methylphenyl)-1H-tetrazole on mild steel in 1 M HCl. [] These studies demonstrated a correlation between increasing concentrations of 5-(4-Methylphenyl)-1H-tetrazole and a decrease in corrosion rate, indicating its effectiveness as a corrosion inhibitor. [] The polarization data suggests that 5-(4-Methylphenyl)-1H-tetrazole acts primarily as a cathodic inhibitor. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



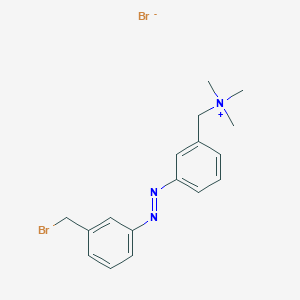
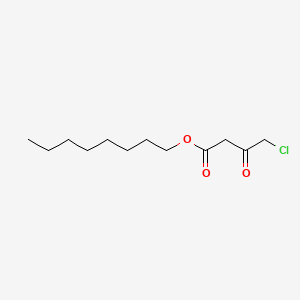
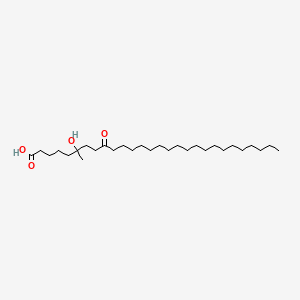
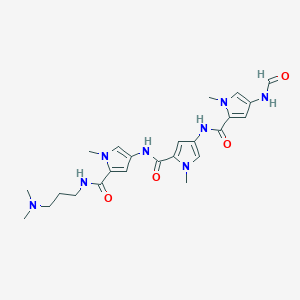
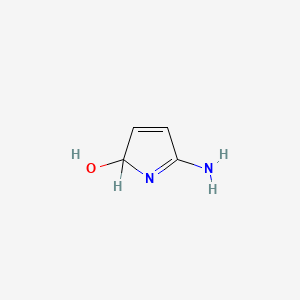
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)

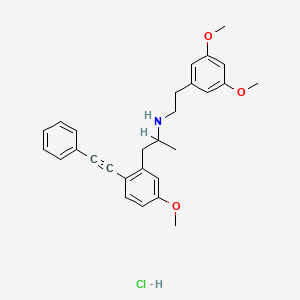

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

